molecular formula C6H9ClO3 B1625866 Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate CAS No. 64507-20-6

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate

Cat. No.: B1625866
CAS No.: 64507-20-6
M. Wt: 164.59 g/mol
InChI Key: YHZPQWZDBDVTIT-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate is an organic compound with the molecular formula C6H9ClO3. It is a chlorinated ester that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate can be synthesized through several methods. One common route involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under anhydrous conditions.

    Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted esters, amides, or ethers.

    Hydrolysis: The major products are 3-chloro-2,2-dimethylpropanoic acid and methanol.

    Reduction: The primary product is 3-chloro-2,2-dimethyl-1-propanol.

Scientific Research Applications

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,2-dimethyl-3-oxopropanoate involves its reactivity as an electrophile. The chlorine atom and the ester group make the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-chloro-3-oxopropanoate: Lacks the two methyl groups on the carbon adjacent to the ester group.

    Methyl 2-chloro-2-methylpropanoate: Similar but with only one methyl group and a different position of the chlorine atom.

Uniqueness

Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate is unique due to its specific combination of a chlorinated ester and two methyl groups, which confer distinct reactivity and steric properties. This makes it particularly useful in selective organic transformations and as an intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO3/c1-6(2,4(7)8)5(9)10-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZPQWZDBDVTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551820
Record name Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64507-20-6
Record name Methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-chloro-2,2-dimethyl-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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